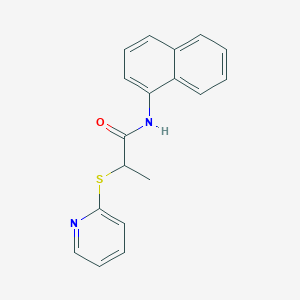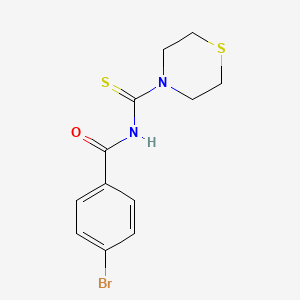
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is an organic compound that features a naphthalene ring, a pyridine ring, and a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.
Formation of the Pyridine Derivative: The pyridine ring is similarly functionalized.
Coupling Reaction: The naphthalene and pyridine derivatives are coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
科学的研究の応用
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(naphthalen-1-yl)-2-(pyridin-3-ylsulfanyl)propanamide
- N-(naphthalen-2-yl)-2-(pyridin-2-ylsulfanyl)propanamide
- N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)butanamide
Uniqueness
N-(naphthalen-1-yl)-2-(pyridin-2-ylsulfanyl)propanamide is unique due to its specific combination of functional groups and the resulting chemical properties
特性
分子式 |
C18H16N2OS |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
N-naphthalen-1-yl-2-pyridin-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C18H16N2OS/c1-13(22-17-11-4-5-12-19-17)18(21)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,20,21) |
InChIキー |
CXQUMTIWAZVRSP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B10877993.png)
![N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10877995.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10878018.png)
![N'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanehydrazide](/img/structure/B10878019.png)
![4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10878020.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10878037.png)
![N-[4-(propan-2-yl)phenyl]-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10878038.png)
![(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10878052.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B10878062.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10878069.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylpropanamide](/img/structure/B10878074.png)
